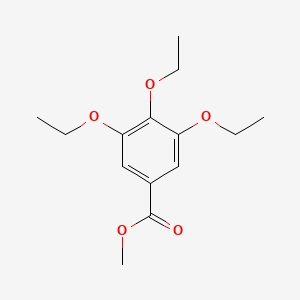

methyl 3,4,5-triethoxybenzoate

Description

Properties

IUPAC Name |

methyl 3,4,5-triethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-5-17-11-8-10(14(15)16-4)9-12(18-6-2)13(11)19-7-3/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXHLTFMRSQMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The physical and chemical characteristics of methyl 3,4,5-triethoxybenzoate are fundamental to its application and handling in a laboratory setting. While specific experimental data for the triethoxy derivative is not as widely published as its trimethoxy counterpart, we can infer some properties based on the latter and general principles of organic chemistry.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₅ |

| Molecular Weight | 268.31 g/mol |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in organic solvents. ontosight.ai |

Chemical Reactivity and Mechanistic Investigations

Reactions at the Ester Functional Group of Methyl 3,4,5-Triethoxybenzoate

The methyl ester group is a primary site for nucleophilic acyl substitution reactions. These reactions, including hydrolysis, transesterification, and amidation, proceed through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) leaving group.

The hydrolysis of this compound to 3,4,5-triethoxybenzoic acid and methanol (B129727) can be catalyzed by either acid or base.

Under basic conditions, the reaction typically follows a bimolecular acyl substitution (BAC2) mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide ion, which is then protonated by the newly formed carboxylic acid. The three electron-donating ethoxy groups on the aromatic ring increase the electron density on the carbonyl carbon, which slightly deactivates it towards nucleophilic attack compared to unsubstituted methyl benzoate (B1203000).

Under acidic conditions, the reaction proceeds via a unimolecular acyl substitution (AAC2) mechanism. The carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and deprotonation of the resulting species yields the carboxylic acid product.

While specific kinetic data for this compound is not extensively published, the table below outlines the expected parameters that would be studied to elucidate the reaction kinetics.

Table 1: Investigated Parameters in the Hydrolysis of this compound This table is representative of a typical kinetic study.

| Parameter | Condition | Expected Observation | Mechanistic Insight |

|---|---|---|---|

| Rate Constant (k) | Varying [OH⁻] | Rate = k[Ester][OH⁻] | Confirms second-order kinetics for base-catalyzed hydrolysis (BAC2). |

| Rate Constant (k) | Varying [H⁺] | Rate = k[Ester][H⁺] | Confirms second-order kinetics for acid-catalyzed hydrolysis (AAC2). |

| Activation Energy (Ea) | Arrhenius Plot (ln(k) vs 1/T) | Provides the energy barrier for the reaction. | Higher Ea suggests a slower reaction rate. |

| Solvent Isotope Effect | kH₂O / kD₂O | Value typically ~2-3 for AAC2 mechanism. | Indicates proton transfer is involved in the rate-determining step. |

Transesterification is a crucial process for modifying the ester group of this compound to produce other alkyl esters. This reaction involves heating the methyl ester with a different alcohol, typically in the presence of an acid (like sulfuric acid) or a base (like sodium alkoxide) catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol byproduct as it forms.

This process is synthetically useful for creating a range of 3,4,5-triethoxybenzoate esters with varying physical properties (e.g., boiling point, solubility) tailored for specific applications, such as in liquid crystals or as specialty plasticizers.

Table 2: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Ester Product | Potential Utility |

|---|---|---|---|

| Ethanol | H₂SO₄ or NaOEt | Ethyl 3,4,5-triethoxybenzoate | Flavoring agent intermediate |

| Isopropanol | H₂SO₄ or NaO-iPr | Isopropyl 3,4,5-triethoxybenzoate | Pharmaceutical intermediate |

| n-Butanol | H₂SO₄ or NaO-nBu | n-Butyl 3,4,5-triethoxybenzoate | Plasticizer component |

| Benzyl Alcohol | H₂SO₄ or NaOBn | Benzyl 3,4,5-triethoxybenzoate | UV absorber formulation |

This compound can be converted into amides through reaction with ammonia, primary amines, or secondary amines. This aminolysis reaction is generally slower than hydrolysis and often requires higher temperatures. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, forming a zwitterionic tetrahedral intermediate, which then collapses to eliminate methanol and form the corresponding amide.

A related reaction involves hydrazine (B178648), which produces 3,4,5-triethoxybenzohydrazide. Studies on the analogous compound, methyl gallate, have shown its reaction with hydrazine monohydrate to yield galloyl hydrazide. ekb.eg These hydrazide derivatives are valuable precursors for the synthesis of more complex heterocyclic compounds with potential biological activities.

Table 3: Synthesis of Amide and Hydrazide Derivatives

| Reactant | Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | 3,4,5-Triethoxybenzamide | Primary Amide |

| Aniline (C₆H₅NH₂) | N-Phenyl-3,4,5-triethoxybenzamide | Secondary Amide |

| Hydrazine (N₂H₄) | 3,4,5-Triethoxybenzohydrazide | Hydrazide |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy stands as a cornerstone for determining the structure of organic molecules in solution. For methyl 3,4,5-triethoxybenzoate, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts, and reveals crucial information about the connectivity and conformational dynamics of the molecule.

Advanced 2D NMR Experiments for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC)

To definitively assign the complex NMR spectra of this compound, a series of 2D NMR experiments are employed. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a detailed map of the molecule's atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY spectra would show correlations between the methylene (B1212753) protons (-OCH₂CH₃) and the methyl protons (-OCH₂CH₃) of the ethoxy groups, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the protons of the methoxy (B1213986) group (-OCH₃) would show a direct correlation to the methoxy carbon, and the aromatic protons would correlate to their respective aromatic carbons.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Carbon (¹³C) Signals (HMBC) |

| Aromatic Protons | Aromatic Carbons | Aromatic Carbons, Carbonyl Carbon |

| Methoxy Protons (-OCH₃) | Methoxy Carbon | Carbonyl Carbon, Aromatic Carbon at C3/C5 |

| Methylene Protons (-OCH₂CH₃) | Methylene Carbon | Aromatic Carbon at C3/C4/C5, Methyl Carbon |

| Methyl Protons (-OCH₂CH₃) | Methyl Carbon | Methylene Carbon |

This interactive table illustrates the expected correlations in 2D NMR spectra for this compound.

Dynamic NMR for Conformational Studies of the Triethoxybenzoate System

The ethoxy groups in this compound are not static; they can rotate around the oxygen-aromatic ring bond. This rotation can lead to different stable conformations, or conformers. Dynamic NMR (DNMR) is a technique used to study these conformational changes that occur on the NMR timescale. unibas.it

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the ethoxy groups. At low temperatures, the rotation may be slow enough to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. unibas.it Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation and provides insights into the preferred conformations of the triethoxybenzoate system. unibas.it

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry and tandem mass spectrometry, are crucial for elucidating the fragmentation pathways of molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). measurlabs.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses. For this compound (C₁₄H₂₀O₅), HRMS would confirm its molecular formula by providing an experimental mass that closely matches the calculated theoretical mass.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Elemental Composition |

| [M+H]⁺ | 269.1384 | 269.1382 | C₁₄H₂₁O₅ |

| [M+Na]⁺ | 291.1203 | 291.1201 | C₁₄H₂₀NaO₅ |

This interactive table shows a hypothetical HRMS analysis for this compound, demonstrating the high accuracy that allows for confident elemental composition determination.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. researchgate.netresearchgate.net This technique provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways.

In a typical MS/MS experiment for this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting product ions would provide clues about the connectivity of the molecule. For example, common fragmentation pathways for esters and ethers would be observed, such as the loss of the ethoxy groups or the methoxy group. By analyzing the masses of the fragment ions, the fragmentation pathway can be reconstructed, further confirming the proposed structure. mdpi.com

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

While NMR and mass spectrometry provide information about the molecule in the solution and gas phases, respectively, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful single-crystal X-ray diffraction study would provide highly accurate bond lengths, bond angles, and torsion angles. mdpi.com This data would definitively confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystalline state. It would show the planarity of the benzene (B151609) ring and the orientation of the methyl ester and the three ethoxy substituents relative to the ring. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

This interactive table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. The actual values would be determined experimentally.

Analysis of Molecular Packing and Intermolecular Interactions in Crystalline Forms

The study of the crystalline form of this compound would be crucial for understanding its solid-state properties. This analysis is primarily conducted using single-crystal X-ray diffraction.

For a closely related compound, methyl 3,4,5-trimethoxybenzoate (B1228286), a study by Saeed, Khera, and Bolte (2007) revealed a monoclinic crystal system with the space group P21/c. researchgate.net The crystal structure of this analog is stabilized by a combination of van der Waals forces and weak directional hydrogen bonds, with a notable absence of π-π stacking interactions between the aromatic rings. nih.gov It is anticipated that this compound would exhibit similar packing motifs, influenced by the spatial orientation of the larger triethoxy groups.

Interactive Data Table: Crystallographic Data for the Analog Methyl 3,4,5-trimethoxybenzoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1360 (12) |

| b (Å) | 10.9745 (14) |

| c (Å) | 10.3207 (13) |

| β (°) | 106.804 (10) |

| Volume (ų) | 1098.6 (2) |

| Z | 4 |

| Data from Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4582. researchgate.net |

Conformational Polymorphism Studies of this compound Derivatives

Conformational polymorphism refers to the existence of a compound in different crystalline forms arising from variations in the conformation of the molecule in the crystal lattice. While specific studies on the conformational polymorphism of this compound derivatives are not documented in the searched literature, research on related esters, such as those of oleanolic acid, demonstrates the importance of such investigations. nih.gov

For this compound, conformational flexibility would primarily arise from the rotation around the C-O bonds of the ethoxy groups and the C-C bond connecting the ester group to the aromatic ring. Different torsional angles could lead to distinct packing arrangements and, consequently, different polymorphs with varying stability, solubility, and melting points.

The investigation of conformational polymorphism would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Information

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency, which corresponds to the vibrational transitions of its bonds. libretexts.orgyoutube.com The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands would be expected for the various functional groups.

While a specific, fully assigned FTIR spectrum for this compound is not available, data for the analogous 3,4,5-trimethoxybenzoic acid provides insight into the expected vibrational modes. researchgate.net The key vibrational modes to be analyzed would include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.

C-O Stretching: Bands corresponding to the stretching vibrations of the ester and ether C-O bonds.

Aromatic C=C Stretching: Vibrations of the benzene ring, usually observed in the 1450-1600 cm⁻¹ region.

C-H Stretching: Vibrations of the aromatic and aliphatic (methyl and methylene) C-H bonds.

C-H Bending: Bending vibrations of the methyl and methylene groups.

Analysis of the precise peak positions and intensities can provide information on the molecular conformation and intermolecular interactions.

Interactive Data Table: Expected FTIR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretching | 1720 - 1740 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O | Stretching | 1000 - 1300 |

| Ester C-O | Stretching | 1150 - 1300 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Raman Spectroscopy for Investigating Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic ring and the carbon skeleton.

Studies on gallic acid and its derivatives have utilized Raman spectroscopy to identify characteristic vibrational modes. researchgate.netnih.govchemicalbook.com For this compound, key Raman bands would be expected for:

Aromatic Ring Breathing Mode: A strong, sharp peak characteristic of the benzene ring.

Substituent-Sensitive Ring Modes: Vibrations of the aromatic ring that are coupled to the ethoxy and ester substituents.

C-C Stretching of the Ethyl Groups: Vibrations within the ethoxy side chains.

A detailed Raman analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a comprehensive assignment of the vibrational modes and offer insights into molecular structure and intermolecular interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Prohibited Properties)

Development of QSPR Models for Synthetic Yield Prediction and Reaction Efficiency

Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational tool for predicting the physicochemical properties and reactivity of molecules based on their structural features. In the context of this compound synthesis, QSPR models could be developed to forecast reaction yields and optimize efficiency.

A typical QSPR study involves the following steps:

Data Collection: A dataset of reactions involving the synthesis of benzoate (B1203000) esters, including variations in reactants, catalysts, and conditions, would be compiled. The corresponding reaction yields would be the target property.

Descriptor Calculation: A wide array of molecular descriptors for the reactants and products would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, topological, and quantum chemical properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the observed reaction yields.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques.

While a specific QSPR model for this compound is not yet established in the literature, the principles of QSPR offer a promising avenue for future research to enhance its synthetic accessibility.

Theoretical Prediction of Reactivity Descriptors and Sites

The reactivity of a molecule can be effectively predicted using quantum chemical calculations, which provide a suite of reactivity descriptors. These descriptors are derived from the electronic structure of the molecule and offer insights into its stability and reaction preferences. Density Functional Theory (DFT) is a commonly employed method for these calculations. For a molecule like this compound, key reactivity descriptors can be calculated and analyzed.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are generally more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Local Reactivity Descriptors (Fukui Functions): To identify the most reactive sites within the this compound molecule, local reactivity descriptors like Fukui functions can be calculated. These functions indicate the change in electron density at a particular atomic site upon the addition or removal of an electron, thus highlighting the regions most susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Pathway Elucidation Through Computational Methods

Computational methods are instrumental in mapping out the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Calculations and Activation Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor determining the reaction rate.

Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. For reactions involving this compound, such as its hydrolysis or aminolysis, computational studies can be performed to:

Identify Transition State Geometries: Using algorithms that search for saddle points on the potential energy surface, the exact geometry of the transition state can be determined.

Calculate Activation Energies: The energy of the transition state relative to the reactants is calculated, providing the activation energy barrier. A lower activation energy implies a faster reaction.

For instance, computational studies on the aminolysis of methyl benzoate have shown that different mechanistic pathways, such as concerted and stepwise mechanisms, can have similar activation energies. researchgate.net These studies also reveal that the presence of a catalyst can significantly lower the activation barrier. researchgate.net

Potential Energy Surface Mapping for Complex Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a system as a function of the positions of its atoms. libretexts.org For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.org

By mapping the potential energy surface, chemists can:

Visualize Reaction Pathways: The minimum energy path connecting reactants and products on the PES represents the most likely reaction pathway.

Identify Intermediates and Transition States: All stationary points on the PES, including local minima (intermediates) and first-order saddle points (transition states), can be identified.

Understand Reaction Dynamics: The shape of the PES provides insights into the dynamics of the reaction, such as the preferred direction of approach of reactants.

For complex reactions involving this compound, computational methods can be used to construct a detailed PES, offering a comprehensive understanding of the reaction mechanism. libretexts.org

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR spectroscopy provides information about the different types of protons and their neighboring environments in the molecule. youtube.comyoutube.com For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons of the ester, and the ethyl protons of the ethoxy groups (as a triplet and a quartet). The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the molecule. researchgate.net One would expect to see signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the two distinct carbons of each ethoxy group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. youtube.comyoutube.com Key characteristic absorption bands for this compound would include:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.

Absorption bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching of the ester and ether linkages.

Bands corresponding to C-H stretches of the aromatic ring and the aliphatic ethyl and methyl groups.

Mass Spectrometry (MS)

Classical Approaches to this compound Synthesis

Traditional methods for preparing this compound rely on well-established reactions in organic chemistry, primarily the Fischer esterification and the Williamson ether synthesis. These methods are valued for their reliability and simplicity.

The direct esterification of 3,4,5-triethoxybenzoic acid with methanol (B129727) is a common final step in the synthesis of this compound. This reaction is typically achieved through Fischer-Speier esterification, an acid-catalyzed process that is reversible.

To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, which also serves as the solvent. The reaction is heated under reflux, with the temperature being dictated by the boiling point of the alcohol, which is 64.7°C for methanol. Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are the conventional catalysts. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Optimization strategies focus on maximizing the yield by shifting the chemical equilibrium. Key parameters include the molar ratio of reactants and the effective removal of water, a byproduct of the reaction. Using a large excess of methanol is a common strategy to ensure high conversion rates. Alternatively, a Dean-Stark apparatus can be employed with a water-immiscible solvent like toluene (B28343) to azeotropically remove water as it is formed, thereby driving the reaction to completion.

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | 3,4,5-Triethoxybenzoic Acid, Methanol | Formation of the methyl ester |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | To increase the rate of reaction by lowering the activation energy. |

| Solvent | Excess Methanol | Serves as both reactant and solvent, shifts equilibrium. |

| Temperature | Reflux (approx. 65°C) | To increase reaction rate. |

| Reaction Time | Several hours (e.g., 2-30 hours) | To allow the reaction to reach equilibrium or completion. |

Following the reaction, the mixture is typically worked up by neutralizing the acid catalyst with a weak base, such as sodium bicarbonate solution, and then extracting the ester into an organic solvent.

The introduction of the three ethoxy groups onto the aromatic ring is a critical step, typically starting from gallic acid (3,4,5-trihydroxybenzoic acid) or its methyl ester. The Williamson ether synthesis is the most common method for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl groups by a base to form phenoxides, which then act as nucleophiles, attacking an ethylating agent.

A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is used to ensure complete deprotonation of the acidic phenolic hydroxyls. The choice of ethylating agent is crucial; common reagents include diethyl sulfate (B86663) and ethyl iodide. Diethyl sulfate is often preferred in industrial settings due to its reactivity and cost-effectiveness, although it is a toxic and likely carcinogenic compound. The reaction is typically carried out in a polar solvent.

A one-step method for the synthesis of the related methyl 3,4,5-trimethoxybenzoate (B1228286) from gallic acid has been patented, where methylation and esterification occur in a single pot using chloromethane. A similar one-pot strategy could potentially be adapted for the triethoxy derivative, using an appropriate ethylating agent.

Table 2: Comparison of Common Ethylating Agents

| Ethylating Agent | Formula | Boiling Point (°C) | Key Characteristics |

| Diethyl Sulfate | (C₂H₅)₂SO₄ | 209 (decomposes) | Highly reactive, strong alkylating agent, toxic. |

| Ethyl Iodide | C₂H₅I | 72.3 | Very reactive, good leaving group (I⁻), more expensive. |

| Ethyl Bromide | C₂H₅Br | 38.4 | Reactive, commonly used in laboratory scale. |

Modern and Sustainable Synthetic Pathways

To overcome the drawbacks of using strong, corrosive, and difficult-to-recover mineral acids in esterification, heterogeneous solid acid catalysts have been developed. These catalysts are insoluble in the reaction medium, allowing for easy separation by filtration and potential reuse, which simplifies the purification process and reduces waste.

Examples of solid acid catalysts include:

Zirconium-based catalysts: Zirconia (ZrO₂) and sulfated zirconia have shown high catalytic activity for esterification reactions.

Ion-exchange resins: Resins like Amberlyst-15 are effective and can be used as control catalysts to gauge the activity of newer catalysts.

Titanate catalysts: These have demonstrated high activity in transesterification processes for producing benzoate (B1203000) esters.

These catalysts offer a greener alternative to traditional methods, often providing high yields under milder conditions.

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals. For the etherification step, Phase-Transfer Catalysis (PTC) offers a significant improvement. PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkylating agent). Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) transport the nucleophile from the aqueous to the organic phase, increasing reaction rates and allowing for the use of less harsh conditions. This technique can improve yields and reduce the need for hazardous solvents.

For the esterification step, biocatalysis using enzymes such as lipases presents a highly sustainable option. Lipases can catalyze the esterification of gallic acid and its derivatives under very mild conditions, often in solvent-free systems or in green solvents. This enzymatic approach is highly selective and avoids the use of strong acids and high temperatures.

Yield Optimization and Purity Enhancement Techniques for this compound

Optimizing the yield and ensuring the high purity of the final product are critical for any synthetic process.

Molar Ratios: The stoichiometry of reactants and catalysts is a key factor. For instance, in the Williamson ether synthesis, a slight excess of the ethylating agent may be used to ensure complete conversion of the hydroxyl groups. In Fischer esterification, a large excess of methanol drives the equilibrium forward.

Temperature and Time: Reaction temperature affects the rate of reaction, while the reaction time determines the extent of conversion. These parameters must be optimized to maximize product formation without promoting side reactions or decomposition. For example, studies on similar reactions have shown that optimizing temperature and reducing reaction time from 20 hours to 4 hours can be achieved without a significant loss in conversion or selectivity.

Purity Enhancement: After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Neutralization and Washing: The reaction mixture is first neutralized to remove any acidic or basic catalysts. It is then washed with water and brine to remove water-soluble impurities.

Recrystallization: This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are less soluble. As the solution cools, the pure product crystallizes out and can be collected by filtration. Ethanol is a potential solvent for the recrystallization of this compound.

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. A patent for a related compound, 3,4,5-trimethoxytoluene, specifies purification by vacuum distillation.

Reaction Condition Screening and Mechanistic Understanding

The creation of this compound hinges on a two-step synthetic pathway.

Step 1: Fischer Esterification to form Methyl 3,4,5-trihydroxybenzoate (B8703473)

The first step is the synthesis of the intermediate compound, methyl 3,4,5-trihydroxybenzoate, more commonly known as methyl gallate. wikipedia.orgnih.gov This is achieved through the Fischer esterification of gallic acid with methanol. ekb.egchemistrysteps.com This acid-catalyzed reaction is a classic and efficient method for converting carboxylic acids into esters. byjus.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the product. patsnap.com

Key to the success of Fischer esterification is the use of a strong acid catalyst, such as sulfuric acid, and often an excess of the alcohol reactant (methanol) which can also serve as the solvent. chemistrysteps.compatsnap.com The removal of water as it is formed can also shift the equilibrium to favor ester production. byjus.com

Table 1: Reaction Conditions for Synthesis of Methyl 3,4,5-trihydroxybenzoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Reference |

| Gallic Acid | Methanol | Sulfuric Acid | Methanol | Reflux | 2 hours | patsnap.com |

Step 2: Williamson Ether Synthesis to form this compound

Following the synthesis of methyl gallate, the three phenolic hydroxyl groups are converted to ethoxy groups. The Williamson ether synthesis is the archetypal reaction for this transformation. wikipedia.orgbyjus.com This method involves the deprotonation of the hydroxyl groups with a suitable base to form highly nucleophilic phenoxide ions, which then react with an ethylating agent, such as ethyl iodide or diethyl sulfate, via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The choice of base and solvent is critical. A moderately strong base like potassium carbonate is often sufficient for deprotonating phenols and is favored for its ease of handling. gold-chemistry.org Aprotic polar solvents, such as N,N-dimethylformamide (DMF) or acetone, are commonly used to dissolve the reactants and facilitate the SN2 reaction. patsnap.comresearchgate.net

Table 2: Proposed Reaction Conditions for Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Reference Analogue |

| Methyl 3,4,5-trihydroxybenzoate | Ethyl Iodide | Potassium Carbonate | N,N-Dimethylformamide (DMF) | 55-60 °C | 8 hours | patsnap.com |

| Methyl 3,4,5-trihydroxybenzoate | Diethyl Sulfate | Potassium Carbonate | Acetone | Reflux | 6 hours | researchgate.netresearchgate.net |

Mechanistic Understanding

Fischer Esterification: The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.comresearchgate.net It proceeds through several distinct steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. byjus.comorganic-chemistry.org

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination: The elimination of a water molecule from the tetrahedral intermediate occurs. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final ester product. byjus.com

Williamson Ether Synthesis: This reaction follows an SN2 pathway. wikipedia.org

Deprotonation: A base removes the acidic protons from the phenolic hydroxyl groups of methyl gallate, creating reactive phenoxide anions.

Nucleophilic Substitution (SN2): The phenoxide ions act as nucleophiles, attacking the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide). This occurs in a concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halide bond breaks. wikipedia.orgmasterorganicchemistry.comyoutube.com For this reaction to be efficient, the alkylating agent should be primary, like ethyl iodide, to minimize competing elimination reactions. masterorganicchemistry.com

Advanced Purification Methodologies for Complex Organic Compounds

The purification of a moderately complex and high-boiling point ester like this compound requires a multi-step approach to remove unreacted starting materials, catalysts, and side products.

Initial Workup and Extraction The first step after the reaction is complete is a workup procedure. This typically involves neutralizing the reaction mixture. For instance, after the Williamson synthesis, the excess base (potassium carbonate) is neutralized and removed by washing with water. The crude ester, being water-insoluble, is extracted into a suitable organic solvent like ethyl acetate (B1210297) or tert-butyl methyl ether. gold-chemistry.orgresearchgate.net The organic layer is then washed sequentially with a dilute basic solution (e.g., aqueous sodium bicarbonate) to remove any acidic impurities, followed by water or brine to remove water-soluble species. scienceready.com.aulookchem.com

Chromatographic Separation To separate the desired product from unreacted intermediates (e.g., partially ethoxylated species) or other organic impurities, column chromatography is a highly effective technique. numberanalytics.com A miniature chromatography column using a Pasteur pipet packed with silica (B1680970) gel can be employed for small-scale purifications. utahtech.edu The crude product is loaded onto the column, and a solvent system (eluent) of appropriate polarity is used to selectively move the components down the column at different rates, allowing for the isolation of the pure ester.

Crystallization and Recrystallization For solid organic compounds, crystallization is the ultimate step for achieving high purity. numberanalytics.com After the majority of impurities have been removed by extraction and chromatography, the solvent is evaporated to yield the crude solid product. This solid is then dissolved in a minimum amount of a hot solvent, from which it will crystallize upon cooling. gold-chemistry.org Suitable solvents for esters include toluene or petroleum ether. lookchem.com If a single solvent is not effective, a mixed-solvent recrystallization can be performed. For example, the compound might be dissolved in a hot solvent in which it is highly soluble (like ethyl acetate) and then a second solvent in which it is poorly soluble (like hexane) is added dropwise to induce crystallization. gold-chemistry.org

Final Drying Before final analysis, the purified ester must be thoroughly dried. The organic solution post-extraction is typically dried over an anhydrous inorganic salt like magnesium sulfate or sodium sulfate. gold-chemistry.orglookchem.com After crystallization, the collected crystals are dried under vacuum to remove any residual solvent. google.com

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3,4,5-Triethoxybenzoate as a Key Building Block in Complex Molecule Synthesis

The strategic placement of multiple reactive sites on its aromatic core makes this compound a valuable starting material for the synthesis of intricate molecular architectures.

Precursor in Natural Product Analog Synthesis (Excluding Biological Activity)

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its close structural analog, methyl 3,4,5-trimethoxybenzoate (B1228286), serves as a crucial intermediate in the synthesis of a variety of natural products. researchgate.net This suggests a strong potential for the triethoxy variant to be employed in similar synthetic strategies. For instance, methyl 3,4,5-trimethoxybenzoate is a known precursor in the synthesis of compounds such as the cactus alkaloid mescaline and the ellagitannin Cercidinin A. researchgate.net The triethoxy derivative, with its bulkier and more lipophilic ethoxy groups, could be utilized to create novel analogs of these and other natural products, allowing for the exploration of structure-activity relationships and the development of new molecular probes. The synthesis of such analogs often involves the modification of the ester and ether functionalities to build more complex frameworks.

Intermediate in Heterocyclic Compound Construction and Functionalization

The electron-rich aromatic ring of this compound makes it an attractive substrate for electrophilic aromatic substitution reactions, a cornerstone of heterocyclic synthesis. While specific examples detailing the use of this compound are not prevalent, the synthesis of various heterocyclic systems often involves precursors with similar electronic properties. For example, derivatives of methyl 3,4,5-trimethoxybenzoate have been synthesized and their crystal structures determined, indicating research into the modification of this core structure. researchgate.net The introduction of nitro or bromo groups onto the aromatic ring of the trimethoxy analog highlights the potential for functionalization, which is a key step in the construction of fused heterocyclic systems. researchgate.net It is plausible that this compound could undergo similar transformations, providing a pathway to novel triethoxy-substituted benzofurans, benzothiazoles, or other heterocyclic scaffolds. The synthesis of novel researchgate.netmedchemexpress.comekb.egtriazolo[1,5-b] researchgate.netresearchgate.netmedchemexpress.comekb.egtetrazines has been achieved through reactions involving similarly substituted aromatic precursors, demonstrating the utility of such building blocks in creating complex heterocyclic systems. beilstein-journals.org

Incorporation into Polymeric Materials and Macromolecular Architectures

The functional groups present in this compound offer opportunities for its integration into polymeric materials, either as a monomer or as a functional side chain.

Monomer in Specialty Polymer Synthesis (e.g., Polyesters, Polycarbonates)

The ester functionality of this compound allows it to potentially act as a monomer in transesterification reactions to form polyesters. While specific patents or studies detailing the use of this compound as a primary monomer are not readily found, the general process for preparing polyesters and co-polyesters involves the reaction of dicarboxylic acids with polyols. google.com A derivative of this compound, such as the corresponding diol or diacid, could be synthesized and subsequently polymerized to create specialty polyesters with tailored properties. The three ethoxy groups would impart flexibility and solubility to the resulting polymer chain. Similarly, conversion of the phenolic hydroxyls (after hydrolysis of the ester) to bis-chloroformates could enable its use as a monomer in polycarbonate synthesis. The related compound, methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate), has been explored as an additive in natural rubber composites, showcasing the utility of gallic acid derivatives in polymer science. ekb.egtcichemicals.com

Side-Chain Functionalization in Advanced Polymer Design and Engineering

A more direct application of this compound in polymer science is its use as a pendant group to functionalize existing polymer backbones. This can be achieved by first modifying the methyl ester to a reactive group, such as a vinyl or an acrylate (B77674) moiety, which can then be polymerized or grafted onto a pre-existing polymer. This approach allows for the introduction of the triethoxyphenyl group as a side chain, which can significantly influence the polymer's properties, such as its thermal stability, solubility, and refractive index. The functionalization of gelatin with gallic acid, a related compound, has been shown to increase the thermal stability of the native protein, demonstrating the impact of such modifications. researchgate.net This suggests that polymers functionalized with this compound could exhibit enhanced properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

The planar aromatic core and the peripheral ethoxy groups of this compound make it a candidate for involvement in supramolecular chemistry and self-assembly processes, which are driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. Although direct studies on the self-assembly of this compound are not widely reported, research on similar molecules provides insight into its potential behavior. For example, 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives bearing halogenophenoxy groups exhibit a tendency to form dimeric structures through C-H···O and C-H···π interactions. rsc.org Similarly, benzene-1,3,5-triyl-tribenzoic acid has been shown to form two-dimensional supramolecular honeycomb networks on silver surfaces. mpg.de It is conceivable that this compound and its derivatives could participate in the formation of ordered supramolecular architectures, such as liquid crystals or organogels, driven by the interplay of interactions between the aromatic rings and the flexible ethoxy chains.

Design of Self-Assembled Monolayers (SAMs) and Nanostructures

There is no available research in the public domain that specifically details the use of this compound in the design and formation of self-assembled monolayers or other nanostructures. The principles of SAM formation typically rely on the interaction of a specific headgroup with a substrate and the intermolecular interactions of the molecular chains. While the benzoate (B1203000) structure provides a rigid core, and the triethoxy groups could influence intermolecular spacing and surface properties, no studies have been published to confirm or characterize these potential attributes for this specific molecule.

Investigation of Liquid Crystalline Phase Formation (Focus on chemical design and assembly principles)

Similarly, a review of the scientific literature did not yield any studies concerning the investigation of liquid crystalline phase formation using this compound. The formation of liquid crystalline phases is highly dependent on molecular shape, anisotropy, and intermolecular forces. The length and flexibility of the ethoxy chains in this compound, compared to the more commonly studied methoxy (B1213986) or hydroxy analogs, would theoretically influence its ability to form mesophases. However, without experimental data, any discussion on its liquid crystalline properties would be purely speculative and fall outside the required scope of this article.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of methyl 3,4,5-triethoxybenzoate typically involves the esterification of 3,4,5-triethoxybenzoic acid, which itself is derived from the etherification of gallic acid. While effective, these methods can present challenges in terms of reaction times, yields, and the use of hazardous reagents. Future research is increasingly focused on developing more efficient and sustainable synthetic strategies.

One promising avenue is the exploration of novel catalytic systems for the etherification of gallic acid and the subsequent esterification. This includes the investigation of phase-transfer catalysts, ionic liquids, and solid-supported catalysts that can facilitate milder reaction conditions, improve selectivity, and allow for easier separation and recycling of the catalyst. The development of one-pot syntheses from gallic acid to this compound is a particularly attractive goal, as it would significantly streamline the production process and reduce waste.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its electron-rich aromatic ring and the ester functionality. While electrophilic aromatic substitution reactions are expected to be facile, a deeper exploration of its reactivity profile could unveil novel transformations. fiveable.memsu.edu The directing effects of the three ethoxy groups and the methyl ester group can lead to interesting regioselectivity in reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgpressbooks.pubopenstax.org

Future research could focus on unconventional transformations, such as C-H activation of the ethoxy groups or the aromatic ring, to introduce new functional groups. The exploration of its potential in cross-coupling reactions, either as a substrate or through derivatization, could open up new avenues for the synthesis of complex molecules. Furthermore, investigating its behavior under photochemical or electrochemical conditions could lead to the discovery of entirely new reactivity patterns.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control, particularly for exothermic reactions. mdpi.comyoutube.com The synthesis of this compound, especially the etherification and esterification steps, is well-suited for adaptation to flow chemistry platforms. researchgate.net Microreactors can provide enhanced heat and mass transfer, leading to faster reaction times and higher yields. mdpi.com

The integration of flow reactors with automated systems for reaction optimization and real-time monitoring can further accelerate the development of scalable and robust manufacturing processes. mdpi.com These automated platforms can rapidly screen a wide range of reaction parameters, such as temperature, pressure, residence time, and reagent stoichiometry, to identify the optimal conditions for the synthesis of this compound with high purity and efficiency.

Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring and Kinetic Studies

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques, particularly in situ Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. nih.govoxinst.comacs.orgrsc.orgrsc.org By providing detailed information about the concentration of reactants, intermediates, and products as a function of time, in situ NMR can be used to elucidate the reaction mechanism and determine key kinetic parameters for the synthesis of this compound.

Other process analytical technologies (PAT), such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be employed for real-time monitoring in a flow chemistry setup. The data obtained from these in situ techniques can be used to develop accurate kinetic models that can predict the reaction outcome under different conditions and facilitate the design of more efficient and reliable synthetic processes.

Expanded Role in Sustainable Chemistry Initiatives and Bio-Based Material Development

As a derivative of gallic acid, which can be sourced from renewable biomass, this compound is well-positioned to play a role in sustainable chemistry initiatives. acs.orgresearchgate.net There is a growing interest in using bio-based building blocks for the synthesis of polymers and materials with reduced environmental impact. researchgate.netnih.gov

Future research is likely to explore the incorporation of this compound into polymer backbones to impart specific properties, such as antioxidant activity, UV stability, or biodegradability. mdpi.comunidadnanodrug.es Its potential as a monomer or an additive in the formulation of bio-based plastics, resins, and coatings is an area ripe for investigation. The development of sustainable packaging materials is a particularly relevant application, given the antioxidant properties associated with the gallic acid scaffold. researchgate.net

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Research for Deeper Mechanistic Insights

Computational chemistry provides a powerful lens through which to gain a deeper understanding of chemical reactivity and properties at the molecular level. ktu.edu Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, reaction pathways, and transition states involved in the synthesis and transformations of this compound. acs.org

A synergistic approach that combines computational modeling with experimental validation can be particularly fruitful. For instance, computational studies can be used to predict the most likely sites for electrophilic attack on the aromatic ring, which can then be verified experimentally. msu.edu Similarly, computational modeling can help to elucidate the mechanism of action of catalysts used in its synthesis, guiding the design of more efficient catalytic systems. This integrated approach can accelerate the discovery of new reactions and provide a more profound understanding of the fundamental chemistry of this compound.

Q & A

Q. Q1. What synthetic routes are commonly employed for preparing methyl 3,4,5-triethoxybenzoate, and what are their key experimental parameters?

A1. Two primary methods are documented:

- Esterification : Reacting 3,4,5-triethoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction conditions typically involve reflux for 6–12 hours, followed by purification via recrystallization or column chromatography .

- Derivatization from tannic acid : Hydrolysis of tannic acid to gallic acid, followed by triethylation and subsequent methylation. This method requires precise control of reaction stoichiometry and temperature to avoid over-alkylation .

Critical parameters : Reaction yield depends on the molar ratio of reagents, catalyst concentration, and solvent choice (e.g., THF or DMF for solubility optimization).

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

A2. Analytical workflows include:

- HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm. A retention time of ~8.5 min (method-dependent) is typical for ≥98% purity .

- Spectroscopy :

- Melting point : Literature values range from 82–83°C; deviations suggest impurities .

Q. Q3. What are the primary applications of this compound in pharmaceutical research?

A3. The compound serves as:

- Metabolite standard : Labeled analogs (e.g., deuterated forms) are used to trace the pharmacokinetics of Trimebutine, an antispasmodic agent .

- Synthetic intermediate : Key precursor for triazine-based pharmaceuticals, such as antimalarial or anticancer agents, via nucleophilic substitution reactions .

- Impurity reference : Monitored in quality control for drugs like Trimethoprim, where it is designated as "Impurity H" .

Advanced Research Questions

Q. Q4. How does isotopic labeling (e.g., [d₉]-methyl 3,4,5-triethoxybenzoate) enhance mechanistic studies in drug metabolism?

A4. Deuterated analogs enable:

- Tracer studies : Quantifying metabolic stability via LC-MS/MS by tracking deuterium retention in vivo .

- Isotope effect analysis : Investigating enzymatic cleavage pathways (e.g., esterase activity) through kinetic isotope effects (KIE) .

Synthesis note : Labeling involves substituting methoxy (-OCH₃) groups with trideuteriomethoxy (-OCD₃) during alkylation, requiring anhydrous conditions to prevent deuterium exchange .

Q. Q5. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

A5. Key challenges include:

- Byproduct formation : Over-alkylation during ethoxy group installation. Mitigation involves stepwise addition of ethylating agents (e.g., ethyl iodide) and monitoring via TLC .

- Purification complexity : High lipophilicity complicates crystallization. Gradient elution in MPLC (e.g., CH₂Cl₂/EtOAc from 1–20%) improves resolution .

- Yield variability : Optimizing stoichiometry (e.g., 1.15 equiv. of methyl 3-aminobenzoate in triazine coupling) enhances reproducibility .

Q. Q6. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence the compound’s reactivity in coordination chemistry?

A6. Ethoxy groups enhance:

- Ligand flexibility : Longer ethoxy chains improve metal-binding kinetics in Ru(II,III) complexes, as observed in chloro-bridged dinuclear structures .

- Electron donation : Ethoxy substituents increase electron density on the aromatic ring, favoring electrophilic substitution in heterometallic polymer synthesis .

Comparative data : Methoxy analogs exhibit lower thermal stability (ΔTₘ = ~10°C) due to reduced steric hindrance .

Q. Q7. What are the stability considerations for this compound under varying storage conditions?

A7. Stability profiles include:

- Thermal degradation : Decomposition above 120°C via ester cleavage, detected by GC-MS .

- Photolytic sensitivity : UV exposure induces radical formation; storage in amber vials at 2–8°C extends shelf life .

- Hydrolytic susceptibility : Aqueous environments (pH < 4 or > 9) accelerate hydrolysis. Anhydrous solvents like DMF or THF are recommended for long-term solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.